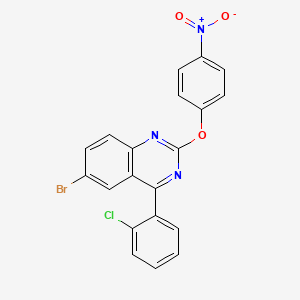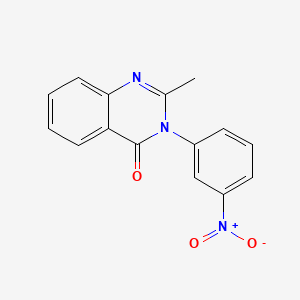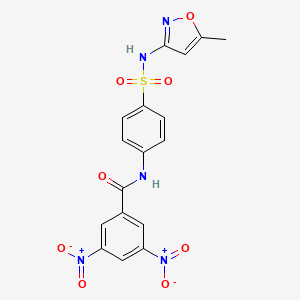
6-Bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-溴-4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉是一种合成的有机化合物,属于喹唑啉家族。喹唑啉以其多样的生物活性而闻名,常因其潜在的治疗应用而被研究。这种化合物由于其独特的取代基,可能表现出有趣的化学和生物特性。
准备方法
合成路线和反应条件
6-溴-4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉的合成通常涉及多步有机反应。常见的合成路线可能包括:
喹唑啉核心结构的形成: 从合适的先驱体(如邻氨基苯甲酸)开始,可以通过环化反应构建喹唑啉核心结构。
取代基的引入: 溴、氯苯基和硝基苯氧基可以通过各种取代反应引入。例如,溴化可以使用溴或 N-溴代琥珀酰亚胺 (NBS) 实现,而氯苯基和硝基苯氧基可以通过亲核芳香取代反应引入。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以实现可扩展性、产率和成本效益。这可能包括使用连续流动反应器、优化反应条件以及使用催化剂来提高效率。
化学反应分析
反应类型
6-溴-4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或在催化剂存在下的氢气)进行。
取代: 溴和硝基苯氧基可以参与亲核取代反应,从而使化合物进一步功能化。
常见的试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂或用钯催化剂的氢气。
取代: 二甲基甲酰胺 (DMF) 等非质子溶剂中的氢化钠或碳酸钾。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生含有额外含氧官能团的喹唑啉衍生物,而还原可能会导致硝基的去除。
科学研究应用
6-溴-4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉可能具有各种科学研究应用,包括:
化学: 作为合成更复杂分子的基础砌块。
生物学: 作为探针用于研究生物通路和相互作用的潜在用途。
医学: 研究其潜在的治疗效果,如抗癌或抗菌活性。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
6-溴-4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉的作用机制将取决于其特定的生物靶点。通常,喹唑啉衍生物可以与各种分子靶点(如酶或受体)相互作用,从而导致生物通路的调节。需要进行详细的研究来阐明所涉及的具体机制和通路。
相似化合物的比较
类似化合物
4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉: 缺少溴取代基。
6-溴-2-(4-硝基苯氧基)喹唑啉: 缺少氯苯基取代基。
6-溴-4-(2-氯苯基)喹唑啉: 缺少硝基苯氧基取代基。
独特性
6-溴-4-(2-氯苯基)-2-(4-硝基苯氧基)喹唑啉由于所有三种取代基的存在而独一无二,这可能赋予其与类似物相比独特的化学和生物特性。溴、氯苯基和硝基苯氧基的组合可能会导致与生物靶点的独特相互作用以及化学反应中独特的反应性。
属性
分子式 |
C20H11BrClN3O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC 名称 |
6-bromo-4-(2-chlorophenyl)-2-(4-nitrophenoxy)quinazoline |
InChI |
InChI=1S/C20H11BrClN3O3/c21-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)22)24-20(23-18)28-14-8-6-13(7-9-14)25(26)27/h1-11H |
InChI 键 |
FJMCQMFFKKSWGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)OC4=CC=C(C=C4)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11682184.png)
![Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682197.png)


![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)
![Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682217.png)
